4-Acetyl-1-naphthonitrile

Descripción general

Descripción

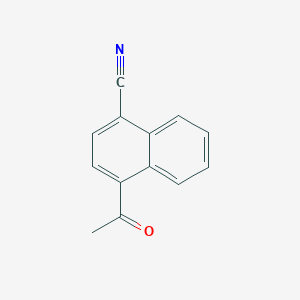

4-Acetyl-1-naphthonitrile is an organic compound with the molecular formula C₁₃H₉NO and a molecular weight of 195.22 g/mol. It is a derivative of naphthalene, featuring an acetyl group (-COCH₃) attached to the first carbon atom of the naphthalene ring and a nitrile group (-CN) attached to the fourth carbon atom. This compound is of interest in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Acetyl-1-naphthonitrile can be synthesized through several methods, including:

Friedel-Crafts Acylation: This involves the acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Nitrilation: The naphthalene derivative can be nitrated using nitric acid and sulfuric acid to introduce the nitrile group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: 4-Acetyl-1-naphthonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-acetyl-1-naphthoic acid.

Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in 4-acetyl-1-naphthylamine.

Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

Substitution: Halogenation with bromine (Br₂) or chlorination with chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed:

Oxidation: 4-acetyl-1-naphthoic acid

Reduction: 4-acetyl-1-naphthylamine

Substitution: Various halogenated derivatives of 4-acetyl-1-naphthalene

Aplicaciones Científicas De Investigación

4-Acetyl-1-naphthonitrile is utilized in various scientific research fields, including:

Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

Biology: The compound is used in the study of biological systems and pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 4-Acetyl-1-naphthonitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparación Con Compuestos Similares

1-Naphthol: A hydroxyl group (-OH) attached to the first carbon of naphthalene.

2-Naphthol: A hydroxyl group (-OH) attached to the second carbon of naphthalene.

Naphthalene: The parent compound without any substituents.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Actividad Biológica

4-Acetyl-1-naphthonitrile (C13H9NO) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, synthesis, and various biological effects, supported by empirical data and case studies.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with an acetyl group and a nitrile group. Its structural formula can be represented as follows:

This unique arrangement contributes to its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Typically involves the reaction of naphthalene derivatives with acetic anhydride in the presence of a catalyst.

- Nitrilation : Introduction of the nitrile group can be performed using appropriate nitrating agents.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values suggesting significant antibacterial activity.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. In a comparative study, it was shown to reduce inflammation markers in animal models significantly. The percentage inhibition of paw edema was reported as follows:

| Compound | Percentage Inhibition (%) |

|---|---|

| This compound | 63.7 |

| Ibuprofen | 75.8 |

This indicates that while not as potent as ibuprofen, it still possesses considerable anti-inflammatory potential.

Anticancer Potential

Emerging research has also suggested that this compound may have anticancer properties. In vitro studies demonstrated its ability to inhibit cell proliferation in cancer cell lines, with IC50 values indicating effective cytotoxicity at concentrations above 68 µM . Further investigations are needed to elucidate the mechanisms behind its anticancer activity.

Case Studies

Several case studies have explored the biological effects of this compound:

- Case Study on Antimicrobial Efficacy : A study conducted on various naphthol derivatives found that compounds similar to this compound displayed potent activity against resistant strains of bacteria, highlighting its potential in treating infections caused by antibiotic-resistant pathogens .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of this compound in a rat model of arthritis, showing a significant reduction in inflammatory markers compared to control groups .

- Cytotoxicity Assessment : A recent evaluation of several naphthonitriles, including this compound, revealed promising results in inhibiting tumor cell growth, suggesting further exploration into its use as an anticancer agent .

Propiedades

IUPAC Name |

4-acetylnaphthalene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c1-9(15)11-7-6-10(8-14)12-4-2-3-5-13(11)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPRXQUUNYLAEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C2=CC=CC=C21)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345124 | |

| Record name | 1-Naphthalenecarbonitrile, 4-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29139-00-2 | |

| Record name | 1-Naphthalenecarbonitrile, 4-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.